2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid
Description
Properties
Molecular Formula |
C11H8FNO2S |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid |
InChI |
InChI=1S/C11H8FNO2S/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
IHMBHIOGTQMMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Condensation Route
A classical and effective route involves the Hantzsch condensation of an α-bromoacetophenone derivative bearing the 2-fluorophenyl group with thiourea or a thiobenzamide derivative.
- Step 1 : Preparation of α-bromo-2-fluoroacetophenone by bromination of 2-fluoroacetophenone.
- Step 2 : Reaction of α-bromo-2-fluoroacetophenone with thiourea under reflux in ethanol or water, leading to cyclization and formation of the thiazole ring.
- Step 3 : Introduction or retention of the acetic acid moiety at the 2-position of the thiazole ring, often achieved by using α-bromoacetic acid derivatives or subsequent hydrolysis of ester intermediates.
This approach is supported by research demonstrating that refluxing phenacyl bromide derivatives with thioamide compounds in ethanol yields thiazole derivatives in good to excellent yields (typically 70–90%) within 2 to 5 hours.
Suzuki–Miyaura Cross-Coupling Approach
For the installation of the 2-fluorophenyl group at the 4-position of the thiazole ring, the Suzuki–Miyaura palladium-catalyzed cross-coupling method is often employed:
- Step 1 : Synthesis of 2-bromo- or 2-halothiazole-4-acetic acid derivatives.
- Step 2 : Coupling with 2-fluorophenylboronic acid under Pd(0) catalysis in the presence of a base (e.g., K2CO3) and suitable solvents (e.g., ethanol, DMF, or aqueous mixtures).
- Step 3 : Purification to obtain the target compound.
This method allows for high regioselectivity and functional group tolerance, enabling the synthesis of the desired 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid with good yields and purity.
Alternative Cyclization and Functionalization Routes
Some studies report the use of thiobenzamide derivatives and α-haloketones under Hantzsch-type conditions to generate chloromethylthiazole intermediates, which can be further converted to acetic acid derivatives via nucleophilic substitution or hydrolysis.
Additionally, condensation of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in aqueous sodium carbonate solution has been shown to produce related thiazole acetic acids efficiently, with optimal yields obtained in water with sodium carbonate as a base, followed by acidification to pH 6.
Comparative Data Table of Preparation Conditions
| Method | Key Reactants | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hantzsch Condensation | α-Bromo-2-fluoroacetophenone + thiourea | Ethanol, reflux | 2–5 hours reflux | 70–90 | Simple, robust, widely used for thiazole ring formation |
| Suzuki–Miyaura Coupling | 2-Bromothiazole derivative + 2-fluorophenylboronic acid | Ethanol/DMF + base | Pd catalyst, reflux or 80–100°C | 65–85 | High regioselectivity, functional group tolerance |
| N-Phenyl-N-thiocarbamoyl-β-alanine + monochloroacetic acid | Water + Na2CO3 | Boiling water, 5 h | 60–75 | Green chemistry approach, aqueous medium preferred | |
| Thiobenzamide + α-haloketone | Various haloketones + thiobenzamide | Ethanol or water | Reflux 3–6 h | 60–80 | Allows further functionalization via chloromethyl intermediates |
In-Depth Research Findings and Notes
Reaction Medium and Base Effects : Studies indicate that aqueous media with sodium carbonate base enhance yields and purity, likely due to better solubility and milder conditions, reducing side reactions.
Catalysis and Reaction Time : Pd-catalyzed Suzuki coupling reactions require careful control of catalyst loading and temperature to maximize yield and minimize byproducts.
Functional Group Compatibility : The presence of the fluorine substituent on the phenyl ring is well tolerated under both condensation and cross-coupling conditions, enabling selective synthesis without dehalogenation or defluorination.
Purification Techniques : Following synthesis, purification is typically achieved via recrystallization or column chromatography using silica gel with gradient elution (e.g., n-hexane/ethyl acetate mixtures) to isolate the pure acid.
Structural Confirmation : Characterization of the synthesized compound is routinely performed by NMR (1H, 13C), LC-MS, and sometimes single-crystal X-ray diffraction to confirm the molecular structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The fluorophenyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position: The placement of the fluorophenyl group (4-position vs. 2-position on the thiazole) and the acetic acid moiety significantly impacts electronic distribution. For instance, the target compound’s 4-fluorophenyl group may enhance steric hindrance compared to 2-substituted analogs.
- Functional Groups: Replacement of the acetic acid with esters (e.g., ethyl ester in ) reduces polarity and may alter bioavailability.
Biological Activity
2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid is a synthetic compound notable for its unique structural features, which include a thiazole ring and a fluorophenyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C11H8FNO2S
- Molecular Weight : 237.25 g/mol
- Structural Characteristics : The compound integrates a thiazole ring, which is known for its pharmacological properties, with a fluorinated phenyl group that enhances binding affinity to biological targets.
Research indicates that 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid interacts with specific enzymes or receptors, modulating their activities. The presence of the fluorophenyl group is believed to improve the compound's binding affinity, making it a promising candidate for drug development.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. For instance, it has demonstrated activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Candida albicans | 16.0 |
These results suggest that 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid may serve as a potential antimicrobial agent due to its significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation .
Case Studies
A notable study evaluated the therapeutic potential of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic acid in animal models of inflammation. The results demonstrated a significant reduction in paw edema in treated groups compared to controls, supporting its role as an anti-inflammatory agent .
Another study focused on its anticancer properties, where it was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound showed promise in reducing tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring or the fluorophenyl group can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased binding affinity |
| Alteration of the acetic acid moiety | Varied anti-inflammatory effects |
These findings highlight the importance of structural optimization in enhancing the biological efficacy of thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
